molecular formula C28H39NO7 B1193363 Noricumazole A

Noricumazole A

Cat. No. B1193363
M. Wt: 501.62
InChI Key: MNSRBGYQCKDMKI-FMYIQLDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noricumazole A is a secondary metabolite from the myxobacterium Sorangium cellulosum, and Noricumazole A acts as a potent HCV inhibitor, Ebola virus (EBOV) entry inhibitor, and a potassium channel inhibitor.

Scientific Research Applications

1. Hepatitis C Virus (HCV) Inhibition

Noricumazole A, a secondary metabolite from the myxobacterium Sorangium cellulosum, has been synthesized along with its derivatives for evaluation as ion channel inhibitors. These compounds, including noricumazole A, demonstrated significant inhibitory effects on the hepatitis C virus (HCV) life cycle. However, they also exhibited pronounced cytotoxicity. A thiazole analogue of noricumazole A showed strong HCV inhibition with more moderate cytotoxic properties, suggesting potential as a lead structure with a good therapeutic index (Barbier et al., 2012).

2. Ebola Virus Cell Entry Inhibition

Noricumazole A has been identified as an inhibitor of Ebola virus (EBOV) cell entry. The study employed a surrogate system using Ebola envelope glycoprotein (GP) pseudotyped lentiviral vectors. Noricumazole A, identified as a potassium channel inhibitor, potentially offers a novel pathway to inhibit Ebola virus cell entry (Beck et al., 2016).

3. Ion Channel Inhibitory Properties

Noricumazole A has been isolated and synthesized as part of a study on icumazoles and noricumazoles. This research included investigating their ion-channel-inhibitory properties. Noricumazole A showed effectiveness as an ion-channel inhibitor, highlighting its potential application in biochemical research (Barbier et al., 2012).

properties

Product Name

Noricumazole A

Molecular Formula

C28H39NO7

Molecular Weight

501.62

IUPAC Name

(3S)-3-[(E,2R)-4-[2-[(2S,3R,4R)-2,4-dihydroxy-3-methylhexyl]-1,3-oxazol-4-yl]-2-hydroxybut-3-enyl]-8-hydroxy-7-[(2S)-2-methylbutyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C28H39NO7/c1-5-16(3)11-19-8-7-18-12-22(36-28(34)26(18)27(19)33)13-21(30)10-9-20-15-35-25(29-20)14-24(32)17(4)23(31)6-2/h7-10,15-17,21-24,30-33H,5-6,11-14H2,1-4H3/b10-9+/t16-,17+,21-,22-,23+,24-/m0/s1

InChI Key

MNSRBGYQCKDMKI-FMYIQLDPSA-N

SMILES

O=C1C2=C(C=CC(C[C@@H](C)CC)=C2O)C[C@@H](C[C@@H](O)/C=C/C3=COC(C[C@H](O)[C@H](C)[C@H](O)CC)=N3)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Noricumazole A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noricumazole A
Reactant of Route 2
Noricumazole A
Reactant of Route 3
Noricumazole A
Reactant of Route 4
Noricumazole A
Reactant of Route 5
Noricumazole A
Reactant of Route 6
Noricumazole A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.